
5-Chloro-1,1,1-trifluoro-4,4-dimethylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1,1,1-trifluoro-4,4-dimethylpentane is an organic compound with the molecular formula C7H12ClF3 It is a halogenated alkane, characterized by the presence of chlorine and fluorine atoms attached to a pentane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,1,1-trifluoro-4,4-dimethylpentane typically involves the halogenation of a suitable precursor. One common method is the reaction of 4,4-dimethylpentane with chlorine and trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-1,1,1-trifluoro-4,4-dimethylpentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent like tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Substitution: Formation of 5-hydroxy-1,1,1-trifluoro-4,4-dimethylpentane.
Elimination: Formation of 4,4-dimethyl-1,1,1-trifluoropent-1-ene.
Oxidation: Formation of 5-chloro-1,1,1-trifluoro-4,4-dimethylpentan-2-one or corresponding carboxylic acids.
Wissenschaftliche Forschungsanwendungen
5-Chloro-1,1,1-trifluoro-4,4-dimethylpentane has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Chloro-1,1,1-trifluoro-4,4-dimethylpentane involves its interaction with molecular targets through its halogen atoms. The chlorine and fluorine atoms can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-1,1,1-trifluoro-4,4-dimethylpentane
- 5-Iodo-1,1,1-trifluoro-4,4-dimethylpentane
- 5-Chloro-1,1,1-trifluoro-4,4-dimethylhexane
Uniqueness
5-Chloro-1,1,1-trifluoro-4,4-dimethylpentane is unique due to the specific combination of chlorine and trifluoromethyl groups, which impart distinct chemical and physical properties. Compared to its bromine and iodine analogs, the chlorine derivative exhibits different reactivity and stability, making it suitable for specific applications where other halogenated compounds may not be as effective.
Eigenschaften
Molekularformel |
C7H12ClF3 |
|---|---|
Molekulargewicht |
188.62 g/mol |
IUPAC-Name |
5-chloro-1,1,1-trifluoro-4,4-dimethylpentane |
InChI |
InChI=1S/C7H12ClF3/c1-6(2,5-8)3-4-7(9,10)11/h3-5H2,1-2H3 |
InChI-Schlüssel |
ONHLIVJDDVEJON-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCC(F)(F)F)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


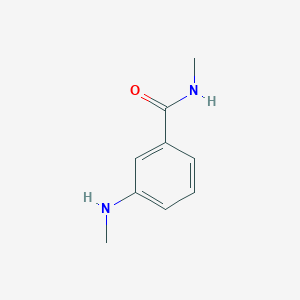
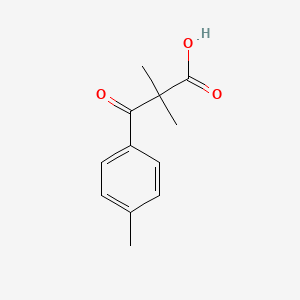
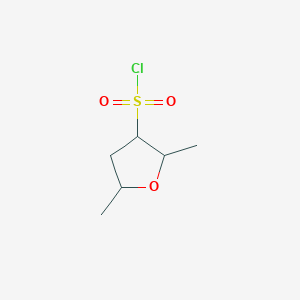
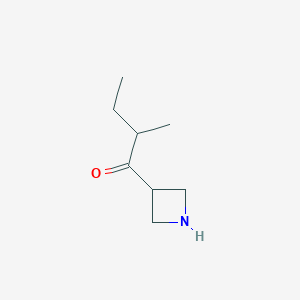
![N-[3-(Aminomethyl)cyclopentyl]-2,2-dimethylpropanamide](/img/structure/B13207105.png)
![Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13207107.png)

![3-Nitro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride](/img/structure/B13207124.png)
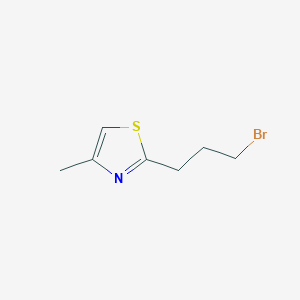
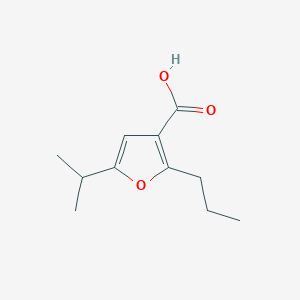
![N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]-2-(methylamino)acetamide](/img/structure/B13207138.png)
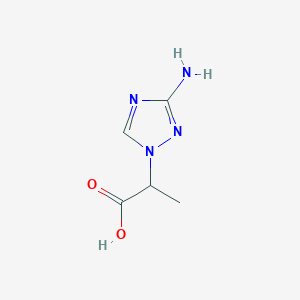
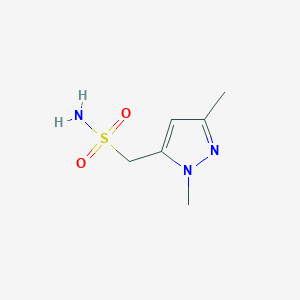
![Methyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13207167.png)
